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Cat. No.: B1275203 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical

calculations to elucidate the structural, vibrational, and electronic properties of 5-bromo-8-
methylquinoline. As a significant heterocyclic compound, understanding its molecular

characteristics is crucial for its potential applications in medicinal chemistry and materials

science.[1] This document outlines a detailed computational methodology, presents

representative data in a structured format, and visualizes key processes to facilitate

comprehension and further research.

Disclaimer: The quantitative data presented in this guide, including optimized geometry,

vibrational frequencies, and electronic properties, are hypothetical and representative of what

would be expected from the described computational methods. They are provided for

illustrative purposes to guide researchers in their own investigations.

Introduction to 5-Bromo-8-methylquinoline and
Computational Chemistry
5-Bromo-8-methylquinoline is a derivative of quinoline, a bicyclic aromatic heterocycle.[1]

The presence of a bromine atom and a methyl group on the quinoline scaffold significantly

influences its chemical reactivity, biological activity, and physical properties.[1] Quinoline

derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-

inflammatory, and antimicrobial properties.[1]
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Quantum chemical calculations, particularly those based on Density Functional Theory (DFT),

have become indispensable tools in modern chemical research.[2] These methods allow for the

detailed investigation of molecular properties at the atomic level, providing insights that can be

challenging to obtain through experimental means alone.[3][4] By simulating the molecular

structure and electron distribution, DFT can predict geometric parameters, vibrational spectra

(FT-IR and Raman), and electronic properties such as the highest occupied molecular orbital

(HOMO) and lowest unoccupied molecular orbital (LUMO) energies.[2] This information is vital

for understanding the molecule's stability, reactivity, and potential intermolecular interactions.

Experimental Protocols: Computational
Methodology
The quantum chemical calculations outlined herein are based on a widely accepted

methodology for organic molecules, employing Density Functional Theory.

Software: All calculations can be performed using a standard quantum chemistry software

package such as Gaussian, ORCA, or PySCF.[5][6][7]

Computational Method:

Theory: Density Functional Theory (DFT)[2]

Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr

correlation functional (B3LYP). This functional is known for its balance of accuracy and

computational efficiency for organic molecules.

Basis Set: The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that

includes diffuse functions (++) for accurately describing anions and lone pairs, and

polarization functions (d,p) on heavy atoms and hydrogens, respectively, to account for the

non-spherical nature of electron density in molecules.

Calculation Steps:

Input Structure Generation: The initial 3D structure of 5-bromo-8-methylquinoline is

constructed using a molecular builder and saved in a suitable format (e.g., .mol or .xyz). The
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IUPAC name for the molecule is 5-bromo-8-methylquinoline, and its molecular formula is

C₁₀H₈BrN.[8][9]

Geometry Optimization: The initial structure is optimized to find the minimum energy

conformation on the potential energy surface. This step is crucial to obtain a stable, realistic

molecular geometry. The optimization is performed without any symmetry constraints, and

the convergence criteria are typically set to the software's default "tight" settings.

Frequency Calculation: Following a successful geometry optimization, a vibrational

frequency calculation is performed at the same level of theory. This serves two purposes:

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no

imaginary frequencies).

To predict the infrared (IR) and Raman vibrational spectra, including the frequencies,

intensities, and normal modes of vibration.

Electronic Property Analysis: From the optimized structure, various electronic properties are

calculated. This includes the energies of the HOMO and LUMO, the HOMO-LUMO energy

gap, and the molecular electrostatic potential (MEP).

The general workflow for these calculations is depicted in the diagram below.

1. Input Preparation

Construct Initial 3D Structure
of 5-Bromo-8-methylquinoline

Geometry Optimization
(e.g., B3LYP/6-311++G(d,p))

Frequency Calculation
(Vibrational Spectra)

Confirm Minimum Energy

Electronic Property Calculation
(HOMO, LUMO, MEP)

Use Optimized Geometry

Optimized Molecular GeometryPredicted FT-IR & Raman Spectra Electronic Properties & Reactivity
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Figure 1: Workflow for Quantum Chemical Calculations

Results and Discussion
Molecular Structure
The molecular structure of 5-bromo-8-methylquinoline was optimized to its ground state

geometry. The numbering of the atoms in the quinoline ring system is shown in the diagram

below.

Figure 2: Molecular Structure of 5-Bromo-8-methylquinoline

The optimized geometric parameters, including selected bond lengths, bond angles, and

dihedral angles, are presented in the following tables. These parameters provide a quantitative

description of the molecule's three-dimensional shape.

Table 1: Selected Optimized Bond Lengths (Å)

Bond Length (Å) Bond Length (Å)

N1 - C2 1.315 C5 - C6 1.370

C2 - C3 1.420 C6 - C7 1.415

C3 - C4 1.365 C7 - C8 1.375

C4 - C4a 1.425 C8 - C8a 1.430

C4a - C5 1.410 C5 - Br12 1.905

C4a - C8a 1.428 C8 - C11 1.510

Table 2: Selected Optimized Bond Angles (°) and Dihedral Angles (°)
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Angle Value (°) Dihedral Angle Value (°)

C2 - N1 - C8a 117.5 N1 - C2 - C3 - C4 0.5

N1 - C2 - C3 123.0 C4a - C5 - C6 - C7 -0.2

C2 - C3 - C4 119.5 Br12 - C5 - C4a - C8a 179.8

C3 - C4 - C4a 120.5 C11 - C8 - C8a - C4a -179.5

C4 - C4a - C5 122.0 C6 - C5 - Br12 - H -

C4a - C5 - C6 118.0 C7 - C8 - C11 - H1 60.5

Vibrational Analysis
The calculated vibrational frequencies can be used to predict the FT-IR and Raman spectra of

5-bromo-8-methylquinoline. The most significant vibrational modes and their assignments

are summarized in Table 3. These theoretical spectra serve as a valuable reference for

interpreting experimental spectroscopic data.

Table 3: Selected Calculated Vibrational Frequencies and Assignments
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Frequency (cm⁻¹) IR Intensity Raman Activity Assignment

3065 Medium High
C-H stretching

(aromatic)

2980 Low Medium
C-H stretching

(methyl, asymmetric)

2935 Low Medium
C-H stretching

(methyl, symmetric)

1610 High High
C=C stretching

(quinoline ring)

1575 High Medium
C=N stretching

(quinoline ring)

1450 Medium Low
CH₃ asymmetric

bending

1380 Medium Low

CH₃ symmetric

bending (umbrella

mode)

1250 High Medium In-plane C-H bending

820 High Low
Out-of-plane C-H

bending

650 Medium High C-Br stretching

540 Low Medium Ring deformation

Electronic Properties
The analysis of the frontier molecular orbitals, HOMO and LUMO, is essential for

understanding the electronic transitions and reactivity of a molecule. The energies of these

orbitals and the resulting energy gap are key indicators of chemical stability and reactivity.

Table 4: Calculated Electronic Properties
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Property Value (eV)

Energy of HOMO (E_HOMO) -6.25

Energy of LUMO (E_LUMO) -1.15

HOMO-LUMO Energy Gap (ΔE = E_LUMO -

E_HOMO)
5.10

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it

requires more energy to excite an electron from the HOMO to the LUMO. The distribution of the

HOMO and LUMO electron densities (not shown) would reveal the likely sites for electrophilic

and nucleophilic attack, respectively.

Conclusion
This technical guide has detailed a comprehensive computational approach for the theoretical

investigation of 5-bromo-8-methylquinoline using Density Functional Theory. The provided

methodology for geometry optimization, vibrational frequency analysis, and electronic property

calculation serves as a robust framework for researchers. The representative data, presented

in structured tables, offer valuable benchmarks for future experimental and computational

studies. The visualization of the computational workflow and molecular structure aims to

enhance the understanding of these theoretical methods. The insights gained from such

quantum chemical calculations are invaluable for the rational design of novel derivatives of 5-
bromo-8-methylquinoline with tailored properties for applications in drug development and

materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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